3-(4-Ethylphenyl)benzaldehyde
Overview
Description
3-(4-Ethylphenyl)benzaldehyde is an organic compound with the molecular formula C15H14O. It consists of a benzaldehyde moiety substituted with an ethyl group at the para position of one of the phenyl rings. This compound is part of the larger family of aromatic aldehydes, which are known for their distinctive odors and reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-ethylbenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture to achieve the desired product.
Another method involves the oxidation of 3-(4-ethylphenyl)toluene using oxidizing agents like potassium permanganate or chromium trioxide. This reaction is carried out in an acidic medium and requires careful control of temperature and reaction time to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic oxidation of 3-(4-ethylphenyl)toluene using air or oxygen in the presence of a metal catalyst such as cobalt or manganese can be employed. This method offers advantages in terms of scalability and environmental impact, as it minimizes the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)benzoic acid.
Reduction: 3-(4-Ethylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Ethylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)benzaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which are important intermediates in many biochemical processes. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity.
In biological systems, this compound can disrupt cellular redox homeostasis by interacting with antioxidant enzymes such as superoxide dismutase and glutathione reductase. This disruption can lead to oxidative stress and cell death, making it a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
3-(4-Ethylphenyl)benzaldehyde can be compared with other similar compounds, such as:
Benzaldehyde: The simplest aromatic aldehyde, lacking the ethyl substitution.
4-Methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylbenzaldehyde: Similar structure but with the ethyl group directly attached to the benzene ring without the additional phenyl ring.
Uniqueness
The presence of the ethyl group at the para position of the phenyl ring in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and altered reactivity in electrophilic substitution reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique structure and reactivity make it an important intermediate in organic synthesis, with potential uses in medicine, biology, and chemistry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries and applications.
Properties
IUPAC Name |
3-(4-ethylphenyl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-12-6-8-14(9-7-12)15-5-3-4-13(10-15)11-16/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOXWDGKDQJANT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275395 | |
Record name | 4′-Ethyl[1,1′-biphenyl]-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001275395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343604-32-0 | |
Record name | 4′-Ethyl[1,1′-biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343604-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Ethyl[1,1′-biphenyl]-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001275395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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